The compound (2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its biological activity.
This compound is typically synthesized in laboratory settings through various organic synthesis methods. It may also be derived from natural products or designed as part of drug development processes targeting specific biological pathways.
The compound falls under the category of heterocyclic compounds, specifically pyrrolopyrimidines, which are known for their diverse biological activities. Its structure includes a tetrahydrofuran moiety, contributing to its classification as a carbohydrate derivative.
The synthesis of (2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can be approached through several synthetic routes. A common method involves:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity. The use of protecting groups may also be necessary during certain steps to prevent unwanted reactions at reactive sites.
The molecular structure of this compound can be represented as follows:
The molecular formula can be deduced from its structure, which includes various atoms such as carbon (C), hydrogen (H), nitrogen (N), and iodine (I). Detailed spectroscopic data (NMR, IR, MS) would typically be used to confirm the structure during synthesis.
The compound can participate in various chemical reactions typical for heterocycles:
Each reaction step must be optimized for yield and purity. Reaction monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography may be employed to track progress.
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The presence of the amino group suggests potential binding to sites that recognize amine functionalities.
Studies on similar compounds indicate that modifications at the pyrrolopyrimidine core can significantly affect binding affinity and selectivity towards specific biological targets. Computational modeling may also assist in predicting interactions based on structural data.
Relevant analytical techniques such as differential scanning calorimetry may provide insights into thermal properties.
This compound has potential applications in:
(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a modified nucleoside analog characterized by a pyrrolo[2,3-d]pyrimidine base linked to a ribose-like sugar moiety. Its systematic name reflects the precise atomic connectivity and stereochemistry: the furanose ring carbons are specified as 2R, 3S, and 5R, ensuring unambiguous identification of chiral centers. The compound is cataloged under multiple identifiers, including CAS Registry Numbers 166247-63-8 (the predominant listing) and 24386-93-4 (often associated with its non-iodinated precursor or close analogs) [4] [6] [2]. Common synonyms include 5-Iodotubercidin and NSC 113939, emphasizing its relationship to the tubercidin family of nucleoside antibiotics [2]. The molecular formula is C₁₁H₁₃IN₄O₄ (MW: 376.15 g/mol) for the iodinated structure [4] [6], distinguishable from halogen variants (e.g., chloro or fluoro substitutions) by atomic mass and reactivity. The SMILES notation (NC₁=C₂C(N([C@H]₃C@@HO)C=C₂I)=NC=N₁) encodes stereochemistry and atomic positions, critical for cheminformatics applications [2].
Table 1: Nomenclature and Chemical Identifiers
Systematic Name | Synonyms | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | 5-Iodotubercidin; NSC 113939; 4-Amino-5-iodo-7-(2-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | 166247-63-8 (primary), 24386-93-4 (analog) | C₁₁H₁₃IN₄O₄ | 376.15 [4] [6] |
(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | N/A | 178995-71-6 | C₁₁H₁₁ClIN₃O₃ | 395.58 [5] |
The biological activity of this compound is intrinsically linked to its stereochemistry. X-ray crystallographic studies of analogous nucleosides reveal that the β-D-ribofuranosyl moiety adopts a specific puckering conformation critical for biomolecular recognition. The sugar ring typically exists in an "N-type" (C3'-endo) or twisted conformation (e.g., O1-endo-C10-exo, designated oT⁴), which mimics natural nucleosides and facilitates binding to kinases and polymerases [1]. The glycosidic bond torsion angle (χ = −129.0(11)°) falls within the anti range (−90° to −180°), positioning the pyrrolopyrimidine base away from the sugar and minimizing steric clashes with enzymes [1].
Non-covalent interactions stabilize the three-dimensional architecture: N–H⋯O hydrogen bonds form chains along crystal lattices, while O–H⋯I and C–H⋯O bonds link these chains into layers. These interactions (e.g., N1–H1A⋯O3, D⋯A = 3.189(13) Å) demonstrate how the hydroxyl groups and iodinated base participate in molecular recognition [1]. The iodine atom’s polarizability enhances halogen bonding potential, which may contribute to target affinity.
Table 2: Key Structural Parameters from Crystallographic Analysis
Parameter | Value/Conformation | Functional Implication |
---|---|---|
Glycosidic Bond Angle (χ) | −129.0(11)° (anti) | Base positioning for enzyme docking |
Sugar Puckering | O1-endo-C10-exo (oT⁴) | Mimics natural nucleoside conformation |
Hydrogen Bonding | N–H⋯O (D⋯A: 3.189 Å), O–H⋯I (D⋯A: 2.993 Å) | Stabilizes crystal packing and biomolecular interactions |
C–C Bond Torsion | +sc (53.0(12)°) | Influences sugar ring flexibility |
The compound emerged from systematic efforts to enhance the pharmacological profile of tubercidin (7-deazaadenosine), a naturally occurring nucleoside antibiotic with antitumor properties but severe clinical toxicity. Early modifications focused on halogenation at the C5 position of pyrrolo[2,3-d]pyrimidine to modulate bioavailability and target affinity. Iodination, in particular, was pursued for its potential in radiopharmaceutical applications and to sterically block metabolic deactivation [2] [4].
Synthetic routes typically involve Vorbrüggen glycosylation: a persilylated 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is condensed with a protected ribofuranosyl donor (e.g., 1-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), followed by deprotection. Modifications of this method include using 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide as the glycosyl donor for fluorinated analogs, with subsequent ammonolysis to remove benzoyl groups and afford the target nucleoside [1]. The iodinated analog was cataloged by the National Cancer Institute (NSC 113939) during screens for antimetabolite activity [2].
As an antimetabolite, this compound disrupts purine metabolism and nucleic acid synthesis through multiple mechanisms. The 7-deazaadenosine scaffold lacks N7, rendering it resistant to adenine deaminases, while the C5 iodine introduces steric bulk that may hinder phosphorylase cleavage or polymerase incorporation [2] [4]. Molecular modeling suggests the anti conformation and sugar pucker optimize binding to adenosine kinases, facilitating intracellular phosphorylation to the active triphosphate form. Once phosphorylated, it competitively inhibits phosphoribosyl pyrophosphate (PRPP) amidotransferase and incorporates into DNA/RNA, terminating chain elongation or inducing miscoding [1].
The iodine atom further enables applications as a radiotracer (e.g., using ¹²⁵I for imaging) or as a synthetic handle for cross-coupling reactions (e.g., Sonogashira coupling to install alkynyl groups). This versatility underpins its use in probing nucleotide-binding proteins and designing targeted therapies [4] [6]. Compared to non-halogenated analogs, the iodine-enhanced lipophilicity may improve membrane permeability, a key consideration in antimetabolite design [2].
Table 3: Functional Roles of Structural Features in Antimetabolite Design
Structural Feature | Chemical Consequence | Biological Role |
---|---|---|
C5 Iodine Atom | Increased steric bulk and polarizability | Blocks metabolic deactivation; enhances target affinity |
7-Deaza Modification (pyrrolopyrimidine) | Absence of N7 in purine ring | Resistance to deamination; altered base-pairing |
β-D-Ribofuranose Stereochemistry | C2' and C3' hydroxyls in three configuration | Substrate recognition by kinases and polymerases |
anti Glycosidic Bond | Base positioned away from sugar | Prevents steric hindrance in enzyme active sites |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3